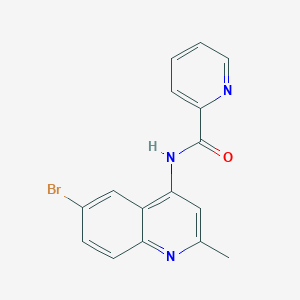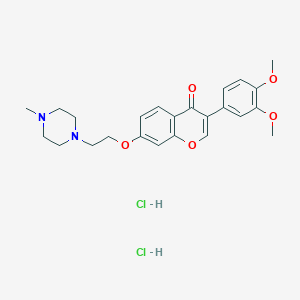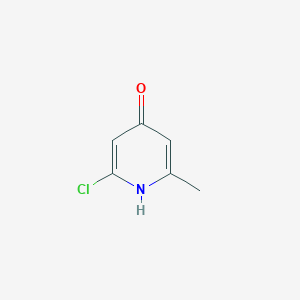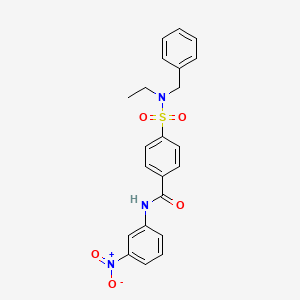
(3-Methylbutyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylbutyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1355355-69-9 . It has a molecular weight of 175.1 . The IUPAC name for this compound is 1-isopentylhydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Methylbutyl)hydrazine dihydrochloride” is1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H . This code provides a specific way to represent the molecular structure of the compound. Physical And Chemical Properties Analysis
“(3-Methylbutyl)hydrazine dihydrochloride” is a powder with a melting point of 127-129 degrees . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Detection and Sensing Applications
- Environmental and Biological Monitoring : The research into hydrazine derivatives, including compounds like (3-Methylbutyl)hydrazine dihydrochloride, has led to the development of various fluorescent probes and chemosensors. These sensors are designed for the selective and sensitive detection of hydrazine in environmental samples and biological systems. For instance, a ratiometric fluorescent probe utilizing dicyanoisophorone was synthesized for measuring hydrazine in water samples and biological contexts. This probe demonstrated low cytotoxicity, a large Stokes shift, and a low detection limit, making it suitable for environmental monitoring and fluorescence imaging of exogenous hydrazine in live cells (Zhu et al., 2019). Additionally, a novel oligothiophene derivative acted as a highly selective hydrazine chemosensor in aqueous solutions, showing potential for environmental water and urine analysis and bio-imaging in living cells (Guo et al., 2020).
Chemical Synthesis and Medicinal Chemistry
- Synthetic Applications and Antitumor Properties : The synthesis of (3-Methylbutyl)hydrazine dihydrochloride and its derivatives has been explored for creating compounds with potential antitumor properties. For example, a study synthesized 3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.0^2,6^]undec-5-enes through the reaction of certain precursors with aryl hydrazines, revealing promising antitumor properties against human tumor cell lines. This indicates the potential of such compounds in medicinal chemistry for cancer treatment (Ismail et al., 2016).
Corrosion Inhibition
- Industrial Applications : Research has also identified the use of hydrazine derivatives in corrosion inhibition, highlighting their importance in industrial applications. A study on new hydrazine carbodithioic acid derivatives demonstrated their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions, showcasing the utility of such compounds in protecting industrial materials (Khaled, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Hydrazine derivatives, a group to which this compound belongs, are known to inhibit the enzyme monoamine oxidase (mao) . This enzyme is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and noradrenaline .
Mode of Action
Hydrazine derivatives, including this compound, are known to inhibit mao enzymes . By inhibiting these enzymes, the compound increases the synaptic availability of neurotransmitters, which is suggested to be responsible for their antidepressant effect .
Biochemical Pathways
As a hydrazine derivative, it is likely to impact the pathways involving the neurotransmitters serotonin, dopamine, and noradrenaline .
Result of Action
As a mao inhibitor, it likely results in increased levels of neurotransmitters in the synaptic cleft, potentially leading to mood elevation .
Propiedades
IUPAC Name |
3-methylbutylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFNHOCSSMSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbutyl)hydrazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)


![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)
![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)
![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)